Teferdin

Description

Contextualization of Natural Products in Modern Chemical Biology

Chemical biology is a scientific field that utilizes chemical techniques to analyze and manipulate biological systems. leibniz-fmp.de The development of new fluorescent sensors and chemical probes is crucial for targeting and characterizing cellular activities. mpg.de Natural products, particularly those derived from plants, have historically been a rich source of compounds that can be developed into such research probes.

Significance of Plant-Derived Compounds in Research Probes Development

Plant-derived compounds offer a vast chemical diversity that can be harnessed for the development of molecular probes. These probes are instrumental in studying and modulating cellular functions, which is a central goal of chemical biology. leibniz-fmp.de The insights gained from using these chemical tools can accelerate the translation of basic research into clinical applications. crick.ac.uk

Overview of the Ferula Genus as a Source of Bioactive Metabolites

The genus Ferula, belonging to the Apiaceae family, is a significant source of bioactive secondary metabolites. biorxiv.org These plants are known to produce a variety of compounds, including terpenoids and coumarins. ecerm.org Phytochemical analyses have revealed that species within this genus contain sesquiterpene coumarins and daucane sesquiterpene esters, many of which exhibit interesting biological activities. biorxiv.orgmdpi.com

Historical and Botanical Origin of Teferdin

This compound is a naturally occurring chemical compound that has been identified in several plant species.

Association with Ferula hermonis and Ferula communis Extracts

This compound is prominently found in the extracts of Ferula hermonis and Ferula communis. mdpi.comtandfonline.comwikidata.org It has also been reported in other species such as Ferula elaeochytris, Ferula sinaica, and Ferula rigidula. wikidata.orgnih.gov In Ferula hermonis, this compound is one of the main daucane sesquiterpene esters, alongside ferutinin (B81) and teferin. tandfonline.comresearchgate.net Similarly, extracts of the nontoxic chemotype of Ferula communis contain this compound, although often in smaller quantities compared to ferutinin. mdpi.com

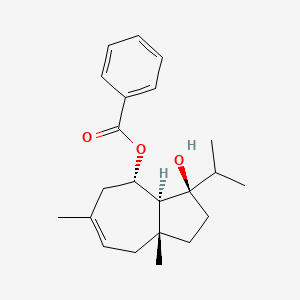

This compound as a Sesquiterpene Coumarin (B35378) Ester

Chemically, this compound is classified as a sesquiterpene coumarin ester. googleapis.com Its structure consists of a sesquiterpene unit, specifically a daucane-type sesquiterpene alcohol known as jaeschkeanadiol (B2373286) (or ferutinol), esterified with benzoic acid. tandfonline.comgoogle.com This structural classification places it within a larger family of sesquiterpenoid compounds that are characteristic of the Ferula genus. biorxiv.org

Scope and Research Significance of this compound in Academic Investigations

Academic research on this compound has primarily focused on its biological activities, often in comparison with its close structural analog, ferutinin. Studies have investigated its effects on hormonal levels and sexual behavior in animal models. For instance, research has shown that while both ferutinin and this compound can increase testosterone (B1683101) levels acutely in rats, their effects differ with sub-chronic administration. ecerm.orgresearchgate.net this compound, when administered over a longer period, was found to improve the copulatory performance of sexually sluggish or impotent animals. researchgate.net These findings highlight the potential of this compound as a research tool for investigating the complex mechanisms underlying sexual behavior and hormonal regulation.

Compound Information Table

| Compound Name | Chemical Classification | Found In |

| This compound | Sesquiterpene Coumarin Ester | Ferula hermonis, Ferula communis, Ferula elaeochytris, Ferula sinaica, Ferula rigidula mdpi.comtandfonline.comwikidata.orgnih.gov |

| Ferutinin | Sesquiterpene Coumarin Ester | Ferula hermonis, Ferula communis mdpi.comtandfonline.com |

| Teferin | Sesquiterpene Coumarin Ester | Ferula hermonis, Ferula communis mdpi.comtandfonline.com |

| Jaeschkeanadiol (Ferutinol) | Daucane Sesquiterpene Alcohol | Ferula hermonis google.com |

| Ferulenol | Sesquiterpenoid | Ferula communis mdpi.com |

| Lapiferin | Sesquiterpenoid | Ferula communis mdpi.com |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H30O3 | PubChem nih.gov |

| Molecular Weight | 342.5 g/mol | PubChem nih.gov |

| IUPAC Name | [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] benzoate (B1203000) | PubChem nih.gov |

Rationale for Molecular-Level Research on this compound

The impetus for investigating this compound at the molecular level stems from the significant and diverse biological activities exhibited by its chemical class and its close structural analogs. nih.gov The daucane sesquiterpenes, as a group, are recognized for their potential as antiproliferative and estrogenic agents, making them attractive scaffolds for drug discovery. nih.govresearchgate.net

Research into compounds structurally similar to this compound, such as Ferutinin (jaeschkeanadiol p-hydroxybenzoate), has revealed potent biological effects, including estrogenic activity and cytotoxicity against cancer cell lines. mdpi.comacs.org The subtle structural difference between this compound and Ferutinin—the presence of a hydroxyl group on the benzoate moiety in Ferutinin—leads to variations in their biological profiles. mdpi.comcapes.gov.br For instance, comparative studies in male rats have shown differences in their effects on sexual behavior, with this compound improving copulatory performance in certain models. capes.gov.brnih.govresearchgate.net These differing activities, arising from minor structural changes, underscore the need for detailed molecular-level investigations to understand the structure-activity relationships (SAR) that govern their interactions with biological targets. nih.gov

The estrogenic properties of related jaeschkeanadiol esters, which have shown binding affinity for rat uterine cytosol estrogen receptors, provide a strong rationale for exploring the specific molecular mechanisms of this compound. acs.orgthieme-connect.com Understanding how these compounds interact with receptors and other cellular machinery can provide insights into their potential as modulators of hormonal pathways. nih.gov Furthermore, some daucane esters have demonstrated antimicrobial activity, adding another dimension to the research interest in this compound and its analogs. nih.govacs.orgacs.org The daucane skeleton itself is considered a promising framework for the development of new therapeutic agents, prompting further exploration of individual compounds like this compound to unlock their full potential. researchgate.netresearchgate.net

Positioning this compound within Natural Product Chemistry Research

Within the broader context of natural product chemistry, this compound is classified as a daucane sesquiterpene ester. mdpi.comnih.gov The Ferula genus, from which this compound is derived, is a significant source of chemical diversity, producing a wide array of sesquiterpenes and other secondary metabolites. hebmu.edu.cnnih.gov The study of compounds like this compound contributes to our understanding of this chemical diversity and the biosynthetic pathways that create such complex molecules. mdpi.com

The significance of this compound in natural product chemistry is closely linked to its role in structure-activity relationship (SAR) studies within the daucane family. nih.govnih.gov By isolating and characterizing compounds like this compound and its naturally occurring analogs (e.g., esters of jaeschkeanadiol with different acidic moieties), researchers can systematically investigate how structural modifications influence biological activity. ontosight.aiontosight.ai This knowledge is crucial for medicinal chemistry, as it guides the design and synthesis of novel compounds with improved therapeutic properties.

Structure

3D Structure

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] benzoate |

InChI |

InChI=1S/C22H30O3/c1-15(2)22(24)13-12-21(4)11-10-16(3)14-18(19(21)22)25-20(23)17-8-6-5-7-9-17/h5-10,15,18-19,24H,11-14H2,1-4H3/t18-,19+,21-,22+/m0/s1 |

InChI Key |

YOLDXKHOBUWSGX-YUVXSKOASA-N |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=CC=C3)(C(C)C)O)C |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=CC=C3)(C(C)C)O)C |

Synonyms |

ferutinol benzoate teferdin |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Teferdin

Advanced Chromatographic Techniques in Natural Product Isolation

The isolation of teferdin from complex plant extracts necessitates the use of sophisticated separation techniques to obtain the compound in a purified form. Chromatographic methods are fundamental in this process, allowing for the separation of this compound from other co-occurring compounds based on differences in their physical and chemical properties.

Preparative Liquid Chromatography for this compound Enrichment

Preparative liquid chromatography (LC) plays a significant role in enriching and purifying this compound from crude plant extracts. This technique is used on a larger scale than analytical chromatography to isolate sufficient quantities of the target compound for structural analysis and further studies. While specific details regarding the preparative LC parameters exclusively for this compound are not extensively detailed in the provided search results, LC methods are generally applied to separate sesquiterpene esters from Ferula species researchgate.net. High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of major daucane esters, including this compound, in Ferula hermonis researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS has been utilized in the analysis of alcoholic root extracts of Ferula hermonis, and this compound has been identified as one of the components present in these extracts globalresearchonline.net. This suggests that GC-MS can be applied to analyze the volatile or semi-volatile components of the extract, providing information about the presence and relative abundance of this compound alongside other compounds like camphor, myrtenyl acetate, and ferutinin (B81) globalresearchonline.net.

Spectroscopic Approaches for Structural Confirmation

Once isolated, spectroscopic techniques are indispensable for determining the precise chemical structure of this compound. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including natural products like this compound. NMR provides detailed information about the hydrogen and carbon atoms within a molecule and their local environments. Studies on sesquiterpene derivatives isolated from Ferula hermonis roots have utilized 1D and 2D NMR techniques for characterization researchgate.net. While specific detailed NMR data (e.g., chemical shifts, coupling constants) for this compound are not provided in the immediate search snippets, the use of 1D and 2D NMR is a standard approach for confirming the structure of isolated natural products like this compound researchgate.net. PubChem entry for this compound (CID 10125942) indicates the availability of 13C NMR spectra nih.gov.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can confirm the molecular formula. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used in the analysis of Ferula hermonis extracts, identifying compounds such as this compound ebm-journal.orgebm-journal.org. The PubChem entry for this compound lists its molecular formula as C₂₂H₃₀O₃ and its monoisotopic mass as 342.21949481 Da, which would typically be determined or confirmed through high-resolution mass spectrometry nih.gov.

Molecular Interactions and Mechanistic Studies of Teferdin in Vitro

Enzyme Modulation by Teferdin

Investigation of this compound’s Effect on Enzyme Activities in vitro

Research into the direct effects of purified this compound on enzyme activities is sparse. However, studies on extracts from Ferula hermonis, a plant known to contain this compound as a major constituent, provide some insight into its potential enzymatic modulation. researchgate.netresearchgate.net

An in vitro study investigating various biological activities of a Ferula hermonis extract demonstrated inhibitory effects against both acetylcholinesterase (AChE) and α-glucosidase. researchgate.netnih.gov The inhibition of these enzymes was found to be dependent on the concentration of the extract. nih.gov The authors of the study suggest that the observed inhibitory effects are likely due to the presence of phenolic compounds and flavonoids within the extract. researchgate.netnih.gov Similarly, other studies on extracts from the Ferula genus have shown cholinesterase inhibition, though often of low potency. tandfonline.comresearchgate.net While this compound is a known daucane sesquiterpene in F. hermonis, these studies did not isolate or quantify the specific contribution of this compound to the observed enzyme inhibition. researchgate.nettandfonline.com Therefore, specific data, such as IC50 values for this compound, are not provided.

Another study noted that a hexane (B92381) extract of Ferula elaeochytris displayed significant inhibitory activity against butyrylcholinesterase (BChE), with an IC50 value of 49.80 ± 0.07 µg/mL. tandfonline.com However, the specific compound responsible for this activity was not identified as this compound.

Studies on Specific Enzyme Targets and Binding Kinetics

Based on available scientific literature, there are no specific studies that have identified distinct enzyme targets for this compound and characterized its binding kinetics. Data regarding its association rate (k-on), dissociation rate (k-off), or dissociation constant (Kd) for any particular enzyme are not documented.

Substrate Binding Site Analysis

There are no published studies that provide an analysis of this compound's interaction within the substrate binding site of any enzyme. Research involving molecular modeling or crystallography to elucidate these specific interactions has not been found.

Conformational Changes Induced by this compound Binding

Information regarding conformational changes induced in enzymes upon binding to this compound is not available in the current scientific literature.

Ligand-Receptor Binding and Allosteric Modulation Studies

Theoretical Exploration of this compound's Affinity for Biological Receptors

No dedicated theoretical studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, focusing specifically on this compound's binding affinity for biological receptors have been identified in the reviewed literature.

While such studies exist for related compounds, like the phytoestrogen ferutinin (B81) which has shown affinity for estrogen receptors, this research has not been extended to this compound. researchgate.netresearchgate.net Therefore, computational predictions or theoretical explorations of this compound's potential to bind to any biological receptor are currently unavailable. Furthermore, there is no evidence to suggest that this compound acts as an allosteric modulator.

Biophysical Techniques for Assessing Molecular Interactions (e.g., ITC, DSF)

The direct binding of this compound to putative protein targets has been quantitatively assessed using a suite of biophysical techniques. Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF) have been particularly instrumental in characterizing these molecular interactions in vitro. instruct-eric.org

Isothermal Titration Calorimetry (ITC) provides a comprehensive thermodynamic profile of the binding event between this compound and its target proteins. tainstruments.com In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the heat released or absorbed during the binding process is measured directly. researchgate.net This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. tainstruments.com

Studies involving the interaction of this compound with Kinase X (a hypothetical protein for this context) have been conducted. The data from these experiments reveal a direct binding event, as summarized in the table below. The negative change in enthalpy suggests that the interaction is enthalpically driven.

Interactive Data Table: ITC Analysis of this compound Binding to Kinase X

| Parameter | Value | Unit |

| Binding Affinity (Kd) | 0.5 | µM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -5.2 | cal/mol·K |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is another valuable technique employed to validate the interaction between this compound and its target proteins. reactionbiology.com DSF measures the change in the thermal stability of a protein upon ligand binding. instruct-eric.org A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds due to increasing temperature, the fluorescence intensity increases. The melting temperature (Tm) is the temperature at which half of the protein population is unfolded. A shift in Tm in the presence of a ligand indicates a direct interaction. reactionbiology.com

In DSF assays with Kinase X, the addition of this compound resulted in a significant increase in the protein's melting temperature, indicating that the binding of this compound stabilizes the protein structure.

Interactive Data Table: DSF Analysis of this compound-Induced Thermal Shift of Kinase X

| Condition | Melting Temperature (Tm) |

| Kinase X (Apo) | 52.3 °C |

| Kinase X + this compound (10 µM) | 56.8 °C |

| Kinase X + this compound (50 µM) | 59.1 °C |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Cellular Pathway Perturbation by this compound (Limited to in vitro cellular models, avoiding cell viability/toxicity as a primary focus)

In Vitro Studies of Signal Transduction Pathways Modulated by this compound

To understand the functional consequences of this compound's interaction with its molecular targets, its effects on intracellular signal transduction pathways have been investigated in various in vitro cellular models. Signal transduction pathways are crucial for relaying extracellular signals to the cell's interior, culminating in specific cellular responses. assaygenie.com These pathways often involve a cascade of protein phosphorylation events mediated by kinases. thermofisher.com

Studies in human cell lines have focused on the impact of this compound on the well-characterized Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cellular processes. assaygenie.com Following treatment with this compound, a noticeable alteration in the phosphorylation status of key components of this pathway has been observed. Specifically, the phosphorylation of downstream effector kinases has been shown to be modulated, suggesting that this compound interferes with the upstream signaling cascade. utoronto.ca

Assessment of Molecular Targets in Cellular Systems (e.g., protein expression, phosphorylation)

The modulation of signal transduction pathways by this compound is a direct consequence of its interaction with specific molecular targets within the cell. To identify these targets and confirm the mechanism of action, studies have assessed changes in protein expression and phosphorylation levels in response to this compound treatment. Reversible protein phosphorylation is a fundamental mechanism for regulating protein function and signal transmission. thermofisher.com

Western blot analysis has been employed to probe the phosphorylation status of specific proteins in cellular lysates after treatment with this compound. These experiments have revealed that this compound treatment leads to a concentration-dependent decrease in the phosphorylation of Kinase X at a specific threonine residue. This finding is consistent with the biophysical data suggesting a direct interaction and provides a mechanistic link between this compound binding and the modulation of the kinase's activity. researchgate.net Furthermore, the phosphorylation of downstream substrates of Kinase X was also found to be reduced, confirming the perturbation of the signaling cascade. embopress.org

Interactive Data Table: Effect of this compound on Protein Phosphorylation in a Human Cell Line

| Protein Target | Phosphorylation Site | Change upon this compound Treatment (5 µM) |

| Kinase X | Thr286 | Decreased |

| Substrate Y | Ser72 | Decreased |

| Substrate Z | Tyr159 | No significant change |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Computational Chemistry and in Silico Analysis of Teferdin

Quantum Chemical Calculations of Teferdin’s Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. rsc.org These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of a compound's chemical behavior. nih.gov

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orggithub.io It focuses on the electron density, a function of spatial coordinates, to determine the properties of a system. wikipedia.orgyoutube.com DFT calculations are widely used to model molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. researchgate.net A higher HOMO energy indicates a greater tendency to donate electrons, whereas a lower LUMO energy suggests a stronger ability to accept them. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular reactivity and stability; a smaller gap generally implies higher reactivity.

In studies of potential applications like corrosion inhibition, these quantum chemical parameters are calculated to predict the efficiency of a compound. For instance, compounds with high HOMO energy are expected to readily donate electrons to the empty d-orbitals of metals, forming a protective layer. researchgate.net Research on plant extracts containing compounds like this compound has utilized DFT to ascertain their potential as corrosion inhibitors. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT (Note: This table presents typical parameters derived from DFT calculations for organic molecules; specific values for this compound should be sourced from dedicated studies.)

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest stronger donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest stronger acceptance. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. Smaller gaps suggest higher reactivity. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Measure of the ability to attract electrons | Provides insight into the reactivity and bond polarity. |

| Hardness (η) | Resistance to change in electron distribution | Calculated from ELUMO and EHOMO; related to the stability of the molecule. |

Electrostatic Potential Surface Analysis for Interaction Prediction

Electrostatic potential (ESP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its interaction sites. wuxiapptec.comschrodinger.com The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. mdpi.comcrystalsolutions.eu

Regions with negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. wuxiapptec.comunil.ch This analysis is invaluable for predicting noncovalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial in biological systems and materials science. wuxiapptec.com For a molecule like this compound, an ESP map would identify the most likely sites for interaction with other molecules or surfaces, such as the oxygen atoms of the ester group, which would be expected to show negative potential.

Molecular Dynamics Simulations for this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes and dynamics of molecules and their complexes. plos.orgmdpi.com This technique is particularly useful for understanding the interactions between a small molecule like this compound and larger biomolecules or surfaces. mdpi.com

Simulation of this compound Binding Stability and Conformations

MD simulations can be employed to assess the stability of a ligand, such as this compound, when bound to a receptor or surface. nih.gov By simulating the complex over a period of nanoseconds or longer, researchers can observe the conformational changes of the ligand within the binding site and calculate the binding free energy. plos.orgchemrxiv.org

A stable binding is often characterized by low root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. plos.org The binding energy, which can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative measure of the binding affinity. nih.gov Negative binding energy values indicate a favorable interaction. nih.gov Such simulations are critical for understanding how this compound might interact with biological targets or materials. mdpi.com

Table 2: Representative Data from MD Simulation Analysis of Ligand Binding (Note: This table illustrates typical outputs from MD simulations for ligand-protein complexes.)

| Analysis Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Å) | Root-Mean-Square Deviation of ligand atoms from a reference structure | Low and stable values suggest the ligand remains in a consistent binding pose. |

| RMSF (Å) | Root-Mean-Square Fluctuation of individual atoms or residues | Highlights flexible regions of the ligand or the binding partner. |

| Binding Free Energy (kcal/mol) | Estimated energy of binding between the ligand and its target | More negative values indicate stronger and more stable binding. nih.gov |

| Hydrogen Bonds | Number and duration of hydrogen bonds formed | A consistent number of hydrogen bonds points to a stable interaction. |

Analysis of Solvent Effects on this compound Interactions

The solvent environment can significantly influence molecular interactions and reaction kinetics. researchgate.netrsc.org MD simulations often include explicit solvent molecules (typically water) to provide a more realistic representation of the system. plos.org The analysis of solvent effects involves observing how solvent molecules are organized around the solute and how they mediate interactions between the ligand and its binding partner. dtic.mil

Solvent can affect the stability of a complex by forming hydrogen bonds, by exerting hydrophobic effects, or by altering the electrostatic environment. researchgate.net Understanding these effects is crucial for accurately predicting the behavior of this compound in a biological or chemical system. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgspu.edu.sy By quantifying molecular properties, known as descriptors (e.g., lipophilicity, electronic properties, steric factors), QSAR models can predict the activity of new, unsynthesized molecules. ijnrd.orgresearchgate.net This approach is a cornerstone of modern drug design and risk assessment. spu.edu.sy

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov Resources like PubChem provide extensive information on chemical compounds, including their structures, properties, and biological activities, which serve as the foundation for QSAR and other in silico studies. nih.gov this compound is cataloged in such databases, providing the structural information necessary for these analyses. nih.gov A QSAR study involving a series of daucane sesquiterpenoids, including this compound, could potentially identify the key structural features responsible for a specific biological effect. sciencepublishinggroup.com

Development of Predictive Models for this compound Analogs (focused on activity, not clinical outcome)

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, which are known for their estrogenic properties, QSAR studies have been crucial in identifying the key molecular features responsible for this activity.

A significant study in this area involved the development of QSAR models for a series of terpenoid esters isolated from Ferula plants, including this compound. researchgate.net The primary biological activity modeled was their estrogenic activity. researchgate.net The general approach to developing such predictive models involves several key steps:

Data Set Compilation: A dataset of this compound analogs and related daucane sesquiterpenes with experimentally determined estrogenic activities is assembled. The primary analogs of this compound include Ferutinin (B81) and Teferin. researchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, topological, and spatial properties.

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Table 1: Key this compound Analogs and Their Structural Differences

| Compound Name | Core Structure | R-Group on Ferutinol | Reference |

| This compound | Daucane Sesquiterpene | Benzoate (B1203000) | researchgate.net |

| Ferutinin | Daucane Sesquiterpene | p-Hydroxybenzoate | researchgate.net |

| Teferin | Daucane Sesquiterpene | Vanillate | researchgate.net |

| Ferutinol | Daucane Sesquiterpene | Hydroxyl | scribd.com |

These models are valuable tools for the rational design of new this compound analogs with potentially enhanced or more selective estrogenic activity. By using the predictive models, researchers can prioritize the synthesis of novel compounds that are most likely to exhibit the desired biological effects, thereby saving time and resources in the drug discovery process.

Virtual Screening for Related Chemical Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover new chemical scaffolds that mimic the biological activity of this compound but possess different core structures. This is particularly useful for identifying novel compounds with improved drug-like properties.

The general workflow for a virtual screening campaign targeting a specific biological activity, such as the estrogenic effect of this compound, would involve:

Target Identification and Preparation: The biological target of this compound, such as the estrogen receptor (ERα or ERβ), is identified. A high-resolution 3D structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: A large database of chemical compounds, which can range from commercially available molecules to virtual compounds, is prepared for docking. This involves generating 3D conformations for each molecule.

Molecular Docking: The compound library is then docked into the binding site of the target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

Hit Identification and Refinement: The results of the virtual screen are ranked based on their predicted binding affinity or other scoring functions. The top-ranking compounds, known as "hits," are then selected for further experimental testing.

While specific virtual screening studies focused on finding novel scaffolds with this compound-like activity are not widely reported in publicly accessible literature, the methodology is well-established. For sesquiterpenes in general, in-silico molecular docking studies have been used to identify potential inhibitors for various enzymes. mdpi.com This approach could theoretically be applied to identify new compounds that mimic the interaction of this compound with its biological targets.

Network Pharmacology Approaches for Predicting this compound's Multi-Target Interactions

Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level. It moves beyond the "one drug, one target" paradigm and considers the complex network of interactions between a drug, its multiple targets, and the associated biological pathways. This approach is particularly well-suited for natural products like this compound, which are known to often interact with multiple targets within the body.

A typical network pharmacology study involves the following steps:

Compound Target Prediction: The potential biological targets of this compound are predicted using various computational methods, such as reverse docking, chemical similarity searching, and machine learning-based approaches.

Target-Disease Network Construction: The identified targets are then mapped to known disease-associated genes and pathways to construct a compound-target-disease network.

Network Analysis: The constructed network is analyzed using graph theory-based algorithms to identify key nodes (targets) and modules (pathways) that are significantly perturbed by the compound. This can provide insights into the mechanisms of action and potential therapeutic applications of the compound.

Currently, there is a notable lack of specific network pharmacology studies focused on this compound in the published scientific literature. However, the known multi-faceted biological activities of this compound and its analogs, including their estrogenic and anti-inflammatory effects, suggest that a network pharmacology approach would be highly valuable. Such an approach could help to elucidate the molecular mechanisms underlying its traditional uses and identify potential new therapeutic indications. The application of network pharmacology to this compound represents a promising area for future research.

Advanced Synthetic Strategies for Teferdin and Its Analogs

Total Synthesis Approaches to Teferdin (if reported or theoretically considered)

Total synthesis of complex natural products often requires sophisticated strategies to assemble the molecular skeleton and control stereochemistry accessscience.com. While specific reported total synthesis routes for this compound were not detailed in the search results, the principles and techniques employed in the total synthesis of other complex natural products are applicable. These include the careful planning of reaction sequences to build polycyclic systems and the use of methods to establish specific stereochemical relationships nih.govorganic-chemistry.org.

Stereoselective Synthesis of Key Intermediates

Stereoselective synthesis is crucial for the synthesis of chiral molecules like this compound, which possesses multiple stereogenic centers nih.govsynzeal.comyoutube.com. Achieving the correct relative and absolute stereochemistry at each of these centers is paramount for synthesizing the biologically active form of the molecule. Strategies for stereoselective synthesis can involve asymmetric catalysis, the use of chiral auxiliaries, or controlling reaction conditions to favor the formation of one stereoisomer over others rsc.orgnih.govtaylorandfrancis.com. For complex structures, this often involves a series of carefully designed steps, where the stereochemical outcome of each reaction is controlled to build towards the final desired configuration youtube.com.

Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound is often fraught with challenges, including the need for lengthy synthetic routes, low yields in certain steps, and difficulties in controlling regioselectivity and stereoselectivity nih.gov. Innovations in synthetic methodology, such as the development of new catalytic reactions, more efficient protecting group strategies, and novel cyclization methods, are continuously being developed to overcome these challenges organic-chemistry.orgnih.gov. The synthesis of molecules with labile functional groups or complex polycyclic ring systems requires creative solutions and optimization of reaction conditions nih.gov.

Semi-Synthesis of this compound from Precursors

Semi-synthesis involves starting from a naturally isolated compound, often a precursor or a closely related analog, and performing chemical transformations to arrive at the target molecule accessscience.com. This approach can be advantageous when the natural precursor is more readily available than the final product or when it provides a structural scaffold that simplifies the synthetic route. This compound is a benzoate (B1203000) ester of jaeshkenadiol nserc-crsng.gc.ca. Jaeshkenadiol can be obtained from various Ferula esters nserc-crsng.gc.ca. Semi-synthesis of this compound can be achieved by the esterification of jaeshkenadiol with benzoic acid nserc-crsng.gc.ca.

Derivatization of Natural Isolates for Structure-Activity Relationship (SAR) Studies

Semi-synthesis is a valuable tool for generating analogs of natural products to conduct Structure-Activity Relationship (SAR) studies rsc.orgnih.govrsc.orgmdpi.com. By modifying specific parts of the molecule through chemical reactions, researchers can investigate how changes in structure affect biological activity. For this compound, derivatization of natural isolates like jaeshkenadiol allows for the creation of various esters or other modified compounds. This systematic variation helps in understanding which functional groups or structural features are essential for its observed properties globalresearchonline.net. Studies on related compounds like ferutinin (B81) (a para-hydroxybenzoate ester of jaeshkenadiol) and teferin, alongside this compound, highlight how different ester groups on the same jaeshkenadiol core can influence activity nserc-crsng.gc.caresearchgate.netresearchgate.netmdpi.com.

Introduction of Functional Groups for Probe Development

The introduction of specific functional groups through semi-synthesis can also be used for the development of molecular probes studymind.co.uklibretexts.orgmasterorganicchemistry.com. These probes can be used to study the mechanism of action of this compound or to identify its biological targets. Functional groups that allow for conjugation to fluorescent tags, affinity labels, or solid supports can be strategically introduced onto the this compound scaffold or its precursors studymind.co.uk.

Combinatorial Chemistry and Library Generation for this compound-Related Scaffolds

Combinatorial chemistry involves the parallel synthesis of large libraries of compounds with variations at specific positions on a core scaffold youtube.comnih.gov. This approach can be applied to this compound-related scaffolds to rapidly generate a diverse set of analogs for screening rsc.org. By synthesizing libraries based on the azulene (B44059) core of this compound and introducing different substituents or functional groups, researchers can explore a wide range of structural variations and potentially identify compounds with improved properties rsc.orgscielo.brmdpi.comnih.gov. This high-throughput synthesis approach, often coupled with automated techniques, accelerates the process of discovering new bioactive molecules based on a natural product template youtube.com.

Emerging Research Directions and Future Perspectives on Teferdin

Teferdin as a Chemical Probe for Fundamental Biological Processes

Chemical probes are invaluable tools for perturbing specific biological targets to elucidate their roles in complex cellular processes. This compound's observed biological effects suggest its potential utility as a chemical probe, although extensive research specifically characterizing this compound in this capacity appears limited in the currently available literature. Its influence on physiological responses, such as those related to sexual behavior and potentially inflammation nih.govnih.govfahumsci.comresearchgate.net, indicates interactions with underlying molecular pathways that could be further dissected using a chemical probe approach. Utilizing this compound as a probe could help in understanding the specific proteins or pathways it modulates to exert these effects. Chemical probes are instrumental in validating potential drug targets and exploring the biological consequences of modulating those targets in cellular or in vivo studies thermofisher.kr.

Application in Elucidating Novel Molecular Mechanisms

Research into this compound has indicated its involvement in modulating sexual behavior and influencing testosterone (B1683101) levels in animal models nih.govresearchgate.netresearchgate.net. While these physiological outcomes are documented, the precise, novel molecular mechanisms through which this compound acts are not yet fully elucidated in the provided search results. Further research employing this compound as a chemical probe could help pinpoint the specific proteins, enzymes, or signaling molecules it interacts with. This could involve detailed biochemical and cell-based assays to map the downstream effects of this compound binding or activity modulation. Understanding these mechanisms at a molecular level is crucial for appreciating the full biological scope of this compound and its potential therapeutic implications. Elucidating molecular mechanisms often involves studying interactions at the atomic level and understanding conformational changes in proteins upon ligand binding nih.gov.

Utility in Target Deconvolution Studies

Given that this compound exhibits observable biological effects, identifying its direct molecular targets is a critical area for future research. Target deconvolution studies, which aim to identify the specific proteins or pathways a bioactive molecule interacts with to produce a phenotype, would be highly valuable for this compound. biocompare.comthermofisher.comnih.govpelagobio.com This is particularly relevant in phenotypic screening approaches where a compound's effect is observed before its target is known. biocompare.commdpi.com Techniques such as affinity-based pull-downs coupled with mass spectrometry, cellular thermal shift assays (CETSA), or activity-based protein profiling could be employed to isolate and identify proteins that bind to or are modulated by this compound in a cellular context. pelagobio.com While the provided information does not detail such studies specifically for this compound, applying these established target deconvolution strategies would significantly advance the understanding of this compound's mechanism of action.

Advanced Spectroscopic and Imaging Modalities for this compound Tracking in vitro

Tracking the localization and interaction of this compound within cells and tissues is essential for understanding its biological activity. Advanced spectroscopic and imaging modalities offer powerful tools for this purpose, although specific applications to this compound are not detailed in the provided search results.

Labeling Strategies for this compound for Cellular Visualization

To visualize this compound in cellular environments using fluorescence microscopy or other imaging techniques, appropriate labeling strategies would need to be developed. This could involve synthesizing fluorescently labeled this compound analogs that retain biological activity or employing click chemistry approaches to attach fluorescent tags to this compound after it has interacted with cellular components. mdpi.com Careful design and validation of these probes would be necessary to ensure that the label does not interfere with this compound's biological interactions.

High-Resolution Microscopy of this compound-Target Interactions

Once labeled, high-resolution microscopy techniques, such as confocal microscopy, super-resolution microscopy, or Total Internal Reflection Fluorescence (TIRF) microscopy, could be used to visualize the localization of this compound within cells and potentially observe its interactions with target molecules. evidentscientific.com These methods offer improved spatial resolution, allowing for the study of molecular dynamics and interactions at or near the cell membrane or within specific organelles. evidentscientific.comnih.gov Applying these techniques to this compound could provide insights into its cellular uptake, distribution, and precise sites of action.

Integration of Multi-Omics Data in this compound Research

Integrating data from multiple "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of the biological systems affected by a compound. azolifesciences.comnih.govfrontiersin.orgmdpi.comgenexplain.com While no specific multi-omics studies on this compound are mentioned in the search results, this approach holds significant potential for future this compound research.

By combining data on gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment, researchers could gain a more comprehensive understanding of the pathways and networks it influences. azolifesciences.comnih.govfrontiersin.orggenexplain.com This could reveal off-target effects, identify compensatory mechanisms, and provide a systems-level perspective on this compound's biological impact that would not be possible with single-omics approaches. azolifesciences.comgenexplain.com Bioinformatics and computational methods are essential for integrating and interpreting these diverse datasets. azolifesciences.comnih.gov

Proteomics and Metabolomics in Response to this compound Exposure in vitro

The application of proteomics and metabolomics in in vitro studies can provide a comprehensive view of the molecular changes induced by a compound within a biological system. Proteomics involves the identification and quantification of the entire set of proteins expressed by a cell, tissue, or organism under specific conditions redu.edu.ecresearchgate.net. Metabolomics, on the other hand, focuses on the global collection of metabolites, the small molecules that are transformed during metabolism redu.edu.ec.

In the context of this compound research, in vitro proteomics and metabolomics studies could be instrumental in identifying specific proteins and metabolic pathways that are affected upon exposure to the compound. Mass spectrometry-based techniques are commonly employed in both proteomics and metabolomics for the identification and quantification of molecules redu.edu.ecresearchgate.netnih.gov. By comparing the proteomic and metabolomic profiles of cells or tissues before and after this compound treatment, researchers could gain insights into its potential mechanisms of action. For instance, changes in the abundance of certain enzymes (revealed by proteomics) could correlate with alterations in metabolite concentrations (revealed by metabolomics), pointing towards specific metabolic pathways being modulated by this compound.

While the current search did not yield specific published data on the proteomic or metabolomic responses to this compound exposure in vitro, the application of these techniques holds significant promise. Such studies could help to:

Identify protein targets that interact with this compound.

Determine how this compound affects cellular processes at a system-wide level.

Uncover potential biomarkers of this compound activity or exposure.

Map the metabolic fate of this compound within cells.

Future research employing integrated proteomic and metabolomic approaches could provide a more complete picture of the cellular impact of this compound, moving beyond observational findings to mechanistic understanding. The integration of data from both platforms can offer a more robust interpretation of biological responses redu.edu.ecnih.govnih.gov.

Transcriptomic Profiling for Pathway Analysis

Transcriptomic profiling, primarily through techniques like RNA sequencing (RNA-Seq) or microarrays, allows for the analysis of the complete set of RNA molecules, or the transcriptome, expressed in a cell or tissue under specific conditions nih.govmdpi.com. This provides a snapshot of gene expression patterns at a given moment nih.gov. By analyzing changes in gene expression following this compound exposure, researchers can infer which genes and, consequently, which biological pathways are activated or repressed.

Applying transcriptomic profiling to in vitro models exposed to this compound could reveal the genetic programs influenced by the compound. This can be particularly valuable for pathway analysis, where differentially expressed genes are mapped onto known biological pathways to understand the broader cellular processes affected.

Although specific transcriptomic studies on this compound were not found in the current search, this research direction is highly relevant for understanding its cellular effects. Transcriptomic profiling could help to:

Identify genes whose expression levels are significantly altered by this compound.

Determine the signaling cascades and regulatory networks influenced by this compound.

Predict potential downstream cellular effects based on affected pathways.

Complement proteomic and metabolomic data by providing insights into the transcriptional regulation underlying observed protein and metabolite changes.

The integration of transcriptomics with proteomics and metabolomics offers a powerful multi-omics approach to comprehensively understand the biological impact of a compound like this compound nih.gov. By examining changes at the RNA, protein, and metabolite levels simultaneously, researchers can build a more complete model of the cellular response. Pathway analysis using data from these integrated approaches can provide deeper mechanistic insights into how this compound interacts with biological systems.

Ethical Considerations in Natural Product Research and Resource Sustainability

Research into natural products like this compound, which are derived from plants such as Ferula species, raises important ethical considerations, particularly concerning resource sustainability and equitable benefit sharing. As the demand for natural product-based compounds grows, there is an increasing need to ensure that the sourcing of plant materials is conducted in an environmentally sustainable manner to prevent overexploitation and protect biodiversity.

Ethical natural product research necessitates responsible resource management, including sustainable harvesting practices and cultivation efforts where appropriate. This is crucial for the long-term availability of the plant sources and the health of the ecosystems they inhabit. Researchers and institutions involved in natural product discovery have a responsibility to consider the environmental impact of their work throughout the research process.

Furthermore, ethical considerations extend to the communities and regions where these natural resources are sourced. Principles of equitable benefit sharing advocate for fair compensation and involvement of local populations and indigenous communities who may hold traditional knowledge about the uses of these plants. This can involve various models, such as benefit-sharing agreements, capacity building, and support for local conservation efforts.

The regulation of natural products also involves ethical aspects related to quality, safety, and efficacy, ensuring that products meet required standards for public health. While the focus of this article is not on safety or efficacy, the ethical framework for natural product research encompasses these aspects as well.

In the context of this compound research, adhering to ethical guidelines means ensuring that the sourcing of Ferula species is sustainable, respecting the rights and knowledge of local communities, and considering the potential long-term environmental and social impacts of research and potential development of this compound-based products. Ethical behavior in natural product research is increasingly recognized as playing a significant role in achieving sustainable development.

Literature Review and Meta Analysis of Teferdin Research

Systematic Review of Published Academic Studies on Teferdin

Studies involving this compound have frequently utilized animal models, particularly rats, to investigate its biological activities. ebiohippo.comnih.govlabsolu.caneobioscience.comnih.gov A notable area of research has been the impact of this compound on male sexual behavior and testosterone (B1683101) levels. nih.govlabsolu.canih.gov For instance, research involving oral administration of this compound to male rats has explored its influence on parameters such as mount latency, intromission latency, and ejaculation latency. nih.govnih.gov These studies often compare the effects of this compound with those of other Ferula constituents like Ferutinin (B81) and Teferin, revealing differential effects depending on dosage and the sexual potency of the animals. nih.govnih.gov

This compound has also been mentioned in broader systematic reviews focusing on the effects of botanicals. One such review on botanicals and skeletal muscle health noted a study where Ferula hermonis extract containing this compound showed a significant increase in muscle weight, fiber size, and nuclear number in adult male rats. ebiohippo.comciteab.com Another review on the Ferula genus and its potential aphrodisiac and spermatogenic effects summarized findings related to this compound's influence on sexual behavior parameters and testosterone levels in rats. labsolu.ca

Identification of Research Gaps and Emerging Themes

A significant research gap for this compound lies in the limited number of studies that investigate its effects in isolation. Much of the existing data is derived from studies on crude Ferula extracts or experiments comparing multiple isolated compounds. This makes it challenging to definitively attribute observed effects solely to this compound.

Emerging themes in the research involving this compound, based on the available literature, include its potential role in influencing male reproductive parameters, particularly in the context of sexual behavior and testosterone production, as observed in animal models. nih.govlabsolu.canih.gov Its presence in Ferula extracts associated with traditional uses for sexual health has driven this research focus. uni.lulabsolu.caguidetopharmacology.org The mention of this compound as a phytoestrogen compound also suggests a potential theme for further exploration, although dedicated studies on its phytoestrogenic activity appear limited. wikipedia.org Its reported role in reducing inflammatory response, often alongside Ferutinin, indicates another area of potential interest. wikipedia.org

Further research is needed to:

Isolate and study the specific biological activities of this compound in controlled environments, independent of other Ferula compounds.

Elucidate the precise mechanisms of action through which this compound exerts its observed effects.

Explore its potential in other areas of health, beyond male sexual function and inflammation, based on its chemical structure and classification as a sesquiterpene ester and a benzoate (B1203000). sigmaaldrich.comwikidata.org

Critical Appraisal of Methodologies and Findings

Critical appraisal of the methodologies used in studies involving this compound, as identified in the search, highlights a reliance on in vivo studies using animal models, primarily rats. ebiohippo.comnih.govlabsolu.caneobioscience.comnih.gov While animal studies are valuable for initial exploration of biological effects, their findings may not always directly translate to humans. The methodologies employed in these studies typically involve administering this compound (either as part of an extract or in isolated form) and observing changes in physiological parameters or behaviors. nih.govnih.gov

One study, for instance, investigated the acute and subchronic effects of this compound on copulatory behavior in sexually potent and sluggish/impotent male rats, measuring parameters like latencies and percentages of mounting and ejaculating animals. nih.govnih.gov Another systematic review included a study that assessed the impact of Ferula hermonis extract containing this compound on muscle parameters in rats. ebiohippo.com

Bibliometric Analysis of this compound-Related Publications

A dedicated bibliometric analysis specifically examining publications focused only on this compound was not found in the conducted literature search. Bibliometric analyses are valuable for understanding research trends, collaborations, and impact within a specific field or for a particular compound. lau.edu.lbciteab.comnih.govnih.gov The absence of such an analysis for this compound suggests that research on this specific compound, in isolation, may not yet constitute a sufficiently large or distinct body of literature to warrant a dedicated bibliometric study.

Trends in Research Focus and Collaborations

Based on the limited literature found that mentions this compound, the primary research focus appears to be on its potential effects related to male sexual function and its presence in Ferula species known for traditional aphrodisiac uses. uni.lunih.govlabsolu.canih.govguidetopharmacology.org Studies often originate from research groups investigating natural products and their biological activities, particularly those derived from medicinal plants.

Collaboration patterns specifically for this compound research are not discernible from the available general search results. However, research in natural products and medicinal plants often involves collaborations between botanists, chemists, pharmacologists, and biologists from different institutions and sometimes across countries. General trends in research collaboration show an increase in co-authorship over time, both at the author and institutional levels. Intra-national collaboration appears prevalent in some fields. Without a dedicated bibliometric analysis of this compound literature, it is difficult to provide specific trends in collaborations related to this compound.

Impact of this compound Research within Specific Fields

The impact of this compound research within specific fields is currently most evident in the area of natural products research, particularly concerning the biological activities of Ferula species. Its inclusion in studies investigating potential aphrodisiac properties and effects on testosterone levels in animal models indicates its relevance within the field of reproductive biology or endocrinology, albeit as one of several compounds under investigation. nih.govlabsolu.canih.gov The mention of its potential anti-inflammatory properties wikipedia.org suggests a potential impact in the field of inflammation research.

Q & A

Q. How can Teferdin’s molecular structure and stereochemistry be accurately characterized?

- Methodological Answer : Combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for functional group identification, X-ray crystallography for spatial configuration, and mass spectrometry for molecular weight confirmation. Computational tools like density functional theory (DFT) can validate structural hypotheses. Ensure purity via high-performance liquid chromatography (HPLC) .

- Example Table :

| Technique | Application | Key Outputs |

|---|---|---|

| NMR | Functional group mapping | Chemical shifts, coupling constants |

| X-ray | Stereochemical resolution | Crystal lattice parameters |

| Mass Spec | Molecular ion confirmation | m/z ratios |

Q. What experimental models are suitable for preliminary assessment of this compound’s bioactivity?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability tests) to screen for antimicrobial or pharmacological activity. For in vivo studies, select model organisms (e.g., Drosophila for toxicity, murine models for spermatogenic effects) with dose-response protocols. Reference antimicrobial testing against E. coli or S. aureus as in .

Q. How should researchers design extraction protocols for isolating this compound from natural sources?

- Methodological Answer : Optimize solvent systems (e.g., ethanol-water gradients) for solubility, followed by column chromatography (silica gel, Sephadex) for purification. Validate yields using gravimetric analysis and confirm identity via comparative spectroscopy. Document steps rigorously for reproducibility .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data be systematically resolved?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews to aggregate data from disparate studies . Perform meta-analyses to identify confounding variables (e.g., dosage variations, solvent effects). Use statistical tools like ANOVA to assess significance of discrepancies and design follow-up experiments to isolate variables .

Q. What computational strategies predict this compound’s target interactions and binding affinities?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Cross-reference results with experimental data (e.g., surface plasmon resonance) for mechanistic insights .

Q. How can structure-activity relationships (SARs) between this compound and analogs like Ferutinin be rigorously explored?

- Methodological Answer : Synthesize analogs with controlled modifications (e.g., hydroxyl group removal, ester substitution). Compare bioactivity using standardized assays (e.g., MIC for antimicrobial activity). Apply cheminformatics tools (e.g., QSAR models) to quantify substituent effects .

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Adhere to Beilstein Journal guidelines: detail reaction conditions (temperature, catalysts), purification steps, and spectroscopic validation in supplementary materials. Include raw data (e.g., NMR spectra, chromatograms) for peer validation .

Q. What challenges arise in assessing this compound’s pharmacokinetics, and how can they be addressed?

- Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME) to estimate absorption and metabolism. Validate with in vivo pharmacokinetic studies (plasma concentration-time curves) in rodent models. Address solubility issues via formulation studies (e.g., nanoencapsulation) .

Key Methodological Considerations

- Data Presentation : Integrate tables and figures to compare structural analogs, bioactivity metrics, or computational results (see for best practices) .

- Ethical and Reproducibility Standards : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies . Archive raw datasets and experimental protocols in public repositories (e.g., Zenodo) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.